Cas no 2566-44-1 (2-cyclopropylethan-1-ol)

2-cyclopropylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopropylethanol
- Cyclopropaneethanol~(2-Hydroxyethyl)cyclopropane
- Cyclopropane, (2-bromoethyl)-
- Cyclopropaneethanol
- 2-Cyclopropyl-aethanol
- 2-Cyclopropylethan-1-Ol
- 2-cyclopropyl-ethanol
- 2-Cyclopropylethyl alcohol
- cyclopropylethanol
- (2-Hydroxyethyl)cyclopropane
- LUNMJRJMSXZSLC-UHFFFAOYSA-N
- NSC250975
- 2-cyclopropyl ethanol
- 2-cyclopropane ethanol
- cyclopropylmethyl carbinol
- 2-Cyclopropylethanol, AldrichCPR
- 8510AD
- PB24555
- CM1349
- AMY3915
- A817963
- AKOS009158390
- MFCD00040762
- FT-0600510
- GS-6412
- NSC 250975
- EN300-73771
- 1-Cyclopropyl ethanol
- NSC-250975
- DTXSID50180361
- PENTAERYTHRITOLTETRABENZOATE
- Z826525694
- 2566-44-1
- SY041938
- UNII-C66TB83XKK
- CS-W016679
- C66TB83XKK
- DB-008194
- Cyclopropaneethanol;(2-Hydroxyethyl)cyclopropane; NSC 250975
- Cyclopropaneethanol;
- 2-cyclopropylethan-1-ol
-
- MDL: MFCD00040762
- インチ: 1S/C5H10O/c6-4-3-5-1-2-5/h5-6H,1-4H2
- InChIKey: LUNMJRJMSXZSLC-UHFFFAOYSA-N
- SMILES: O([H])C([H])([H])C([H])([H])C1([H])C([H])([H])C1([H])[H]
- BRN: 2036028
計算された属性
- 精确分子量: 86.07320
- 同位素质量: 86.073
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 6
- 回転可能化学結合数: 2
- 複雑さ: 39.2
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 何もない
- XLogP3: 1
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- Color/Form: 使用できない
- 密度みつど: 0.975 g/cm3
- Boiling Point: 137-138℃ at 760 mmHg
- フラッシュポイント: 47°C
- Refractive Index: 1.4355
- すいようせい: Miscible with water.
- PSA: 20.23000
- LogP: 0.77880
- Solubility: 使用できない
2-cyclopropylethan-1-ol Security Information
- 危険物輸送番号:UN 1987
- 危険カテゴリコード: 10-36-22
- セキュリティの説明: S23-S24/25
-
危険物標識:
- 安全术语:S23;S24/25
- 包装グループ:III
- 包装カテゴリ:III
- Risk Phrases:R10
- Packing Group:III
- HazardClass:3
2-cyclopropylethan-1-ol 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2-cyclopropylethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C31400-1g |
2-Cyclopropylethanol |
2566-44-1 | 95% | 1g |
¥166.0 | 2023-09-08 | |
abcr | AB134439-1 g |
2-Cyclopropylethanol, 96%; . |
2566-44-1 | 96% | 1g |
€116.60 | 2023-05-10 | |
TRC | C989380-10g |
2-Cyclopropylethanol |
2566-44-1 | 10g |
$ 644.00 | 2023-09-08 | ||
TRC | C989380-25000mg |
2-Cyclopropylethanol |
2566-44-1 | 25g |
$1453.00 | 2023-05-18 | ||
Enamine | EN300-73771-2.5g |
2-cyclopropylethan-1-ol |
2566-44-1 | 95% | 2.5g |
$88.0 | 2023-05-03 | |
Enamine | EN300-73771-100.0g |
2-cyclopropylethan-1-ol |
2566-44-1 | 95% | 100g |
$1639.0 | 2023-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011004-250G |
2-cyclopropylethan-1-ol |
2566-44-1 | 97% | 250g |
¥ 21,120.00 | 2023-04-04 | |
Chemenu | CM101781-250g |
2-cyclopropylethan-1-ol |
2566-44-1 | 95%+ | 250g |
$2942 | 2022-09-01 | |
Apollo Scientific | OR923761-5g |
2-Cyclopropylethanol |
2566-44-1 | 98% | 5g |
£96.00 | 2025-02-20 | |
Fluorochem | 067782-1g |
2-Cyclopropylethanol |
2566-44-1 | 97% | 1g |
£55.00 | 2022-03-01 |
2-cyclopropylethan-1-ol 関連文献
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1. Photochemical transformations. Part XXXII. Photolysis of thiobenzoic acid O-esters. Part III. Photolysis of O-phenethyl thiobenzoates and other thiobenzoatesDerek H. R. Barton,Michael Bolton,Philip D. Magnus,Keshav G. Marathe,Gerald A. Poulton,Peter J. West J. Chem. Soc. Perkin Trans. 1 1973 1574
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Mu-Jia Luo,Haixin Ding,Ruchun Yang,Qiang Xiao Green Chem. 2022 24 9373
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Yanjiao Xiong,Xiaoyi Zhang,Hong-Mei Guo,Xuesong Wu Org. Chem. Front. 2022 9 3532
2-cyclopropylethan-1-olに関する追加情報
Professional Introduction to 2-Cyclopropylethan-1-ol (CAS No. 2566-44-1)
2-Cyclopropylethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2566-44-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This alcohol derivative features a cyclopropyl group attached to an ethyl chain, making it a versatile intermediate in synthetic chemistry. Its unique structural properties have garnered attention for potential applications in drug development, particularly in the synthesis of bioactive molecules.
The molecular structure of 2-cyclopropylethan-1-ol consists of a cyclopropyl ring linked to a primary alcohol functionality at the terminal carbon of an ethyl chain. This configuration imparts distinct steric and electronic characteristics, which can influence its reactivity and interaction with biological targets. The cyclopropyl group, known for its rigid three-membered ring, introduces conformational constraints that can affect the compound's pharmacokinetic profile, while the hydroxyl group provides opportunities for further functionalization.
In recent years, 2-cyclopropylethan-1-ol has been explored as a building block in the synthesis of various pharmacologically relevant compounds. Its incorporation into drug candidates has shown promise in several therapeutic areas, including central nervous system (CNS) disorders and anti-inflammatory agents. The cyclopropyl moiety, in particular, has been associated with enhanced binding affinity and metabolic stability in certain drug molecules.
One of the most intriguing aspects of 2-cyclopropylethan-1-ol is its role in the development of novel ligands for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors involved in numerous physiological processes, making them prime targets for therapeutic intervention. Studies have demonstrated that derivatives of 2-cyclopropylethan-1-ol can modulate GPCR activity, potentially leading to the discovery of new treatments for conditions such as depression, anxiety, and pain syndromes. The rigid structure of the cyclopropyl ring helps stabilize the binding interactions, improving the efficacy of these ligands.
The synthesis of 2-cyclopropylethan-1-ol typically involves catalytic hydrogenation or other organic transformations that introduce the cyclopropyl group while preserving the alcohol functionality. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. These methods often leverage transition metal catalysts and controlled reaction conditions to achieve regioselectivity and minimize byproduct formation.
In addition to its pharmaceutical applications, 2-cyclopropylethan-1-ol has found utility in materials science and agrochemical research. Its unique chemical properties make it a valuable precursor for designing novel polymers and specialty chemicals. The cyclopropyl group's stability under various reaction conditions allows for its incorporation into more complex molecular architectures, expanding its synthetic potential.
The biological activity of derivatives of 2-cyclopropylethan-1-ol has been extensively studied in preclinical models. Researchers have focused on evaluating their efficacy and safety profiles across different disease models, including neurodegenerative disorders and inflammatory conditions. Preliminary results suggest that certain derivatives exhibit promising pharmacological effects with favorable pharmacokinetic properties. These findings underscore the importance of continued research into this compound class.
The future direction of research on 2-cyclopropylethan-1-ol is likely to focus on expanding its applications and understanding its mechanistic interactions at a deeper level. Advances in computational chemistry and structural biology are expected to provide new insights into how this compound interacts with biological targets. Additionally, green chemistry approaches may be employed to develop more sustainable synthetic routes, aligning with global efforts to reduce environmental impact.
In conclusion, 2-cyclopropylethan-1-ol (CAS No. 2566-44-1) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse applications, from drug development to innovative chemical synthesis. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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